molecular formula C12H13NO B8353454 3-(2-Methoxyethyl)isoquinoline

3-(2-Methoxyethyl)isoquinoline

Cat. No. B8353454
M. Wt: 187.24 g/mol
InChI Key: XRPKRYWVCMDCOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04261992

Procedure details

3-(2-Methoxyvinyl)isoquinoline (a mixture of the cis and trans isomers; 5 g) is dissolved in methanol (50 cc). A catalyst (3% palladium-on-carbon; 0.5 g) is added and the mixture is hydrogenated in an autoclave at 20° C. under a pressure of 15 atmospheres for 20 hours, whilst stirring. The reaction mixture is then filterred and the filtrate is concentrated to dryness at 40° C. under reduced pressure (20 mm Hg). The oily residue is dissolved in methylene chloride (10 cc) and the solution is poured into a column (diameter 2 cm) containing silica (100 g) in methylene chloride. Elution is carried out with a 99-1 (by volume) methylene chloridemethanol mixture (2 liters), 100 cc fractions being collected. Fractions 10 to 15 are combined and concentrated to dryness at 40° C. under reduced pressure (20 mm Hg). 3-(2-Methoxyethyl)isoquinoline (2.1 g) is obtained in the form of an oil.
Name
3-(2-Methoxyvinyl)isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]=[CH:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2>CO.[Pd]>[CH3:1][O:2][CH2:3][CH2:4][C:5]1[N:6]=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2

Inputs

Step One
Name
3-(2-Methoxyvinyl)isoquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=CC=1N=CC2=CC=CC=C2C1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness at 40° C. under reduced pressure (20 mm Hg)
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in methylene chloride (10 cc)
ADDITION
Type
ADDITION
Details
the solution is poured into a column (diameter 2 cm)
ADDITION
Type
ADDITION
Details
containing silica (100 g) in methylene chloride
WASH
Type
WASH
Details
Elution
CUSTOM
Type
CUSTOM
Details
being collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness at 40° C. under reduced pressure (20 mm Hg)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
COCCC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.